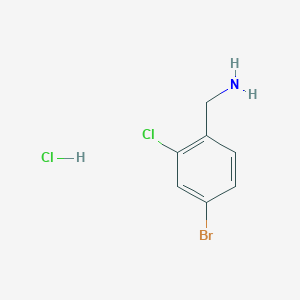

(4-Bromo-2-chlorophenyl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2-chlorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFQUSBWXQEUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696088 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874482-96-9 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Halogenated Benzylamine Intermediate

An In-Depth Technical Guide to the Synthesis of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride

This compound is a halogenated aromatic amine that serves as a crucial building block in the synthesis of more complex molecules.[1] Its structural features—a benzene ring substituted with both bromine and chlorine atoms, and a primary aminomethyl group—offer a versatile scaffold for chemical modification. This trifunctionality is of particular interest to researchers in drug discovery and agrochemical development. The presence of distinct halogen atoms allows for selective, site-specific reactions, such as palladium-catalyzed cross-coupling at the bromine position, while the primary amine provides a nucleophilic center for forming amides, sulfonamides, and other key functional groups.[2][3] The hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties, making it ideal for use in multi-step synthetic campaigns.[1]

This guide provides a detailed examination of a robust and widely applicable pathway for the synthesis of this compound, intended for an audience of researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and ground the discussion in established chemical principles.

Strategic Overview of the Synthetic Pathway

The most direct and efficient synthesis of this compound begins with the commercially available precursor, 4-Bromo-2-chlorobenzonitrile. This strategy is advantageous as the core aromatic structure with the correct halogenation pattern is already in place. The synthesis unfolds in two primary stages:

-

Reduction of the Nitrile : The cyano group (-C≡N) of 4-Bromo-2-chlorobenzonitrile is chemically reduced to a primary aminomethyl group (-CH₂NH₂).

-

Salt Formation : The resulting free amine is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

The critical step in this pathway is the selective reduction of the nitrile. Several robust methods exist for this transformation, each with distinct advantages regarding reaction conditions, scalability, and reagent handling. This guide will focus on two of the most effective and well-documented approaches: reduction using a powerful hydride donor, Lithium Aluminum Hydride (LiAlH₄), and reduction via catalytic hydrogenation with Raney® Nickel.

Caption: High-level overview of the two-step synthesis.

Part 1: Nitrile Reduction – The Core Transformation

The conversion of the nitrile functional group to a primary amine is the cornerstone of this synthesis. The choice of reducing agent is paramount and depends on factors such as available equipment, reaction scale, and functional group tolerance.[4]

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄ or LAH) is an exceptionally powerful and non-selective reducing agent, highly effective for the reduction of nitriles to primary amines.[5] Its high reactivity necessitates the use of anhydrous solvents (typically diethyl ether or tetrahydrofuran) and careful handling under an inert atmosphere.

Mechanistic Insight: The reduction proceeds via nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex.[6][7] The first hydride attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an intermediate imine anion. A second equivalent of hydride then attacks the imine carbon, resulting in a dianion which, upon acidic aqueous workup, is protonated to yield the primary amine.[6]

Caption: Simplified mechanism of nitrile reduction using LiAlH₄.

Experimental Protocol (LiAlH₄ Reduction):

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with Lithium Aluminum Hydride (1.5 eq.) suspended in anhydrous tetrahydrofuran (THF, 10 volumes).

-

Addition: The apparatus is cooled to 0 °C in an ice bath. A solution of 4-Bromo-2-chlorobenzonitrile (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Quenching (Workup): The flask is cooled again to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (1 volume relative to LiAlH₄), followed by 15% aqueous sodium hydroxide (1 volume), and finally water again (3 volumes). Caution: This process is highly exothermic and generates hydrogen gas.

-

Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with THF or ethyl acetate.

-

Purification: The combined organic filtrates are concentrated under reduced pressure to yield the crude (4-Bromo-2-chlorophenyl)methanamine as a free base.

Method B: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is often the most economical and scalable method for nitrile reduction.[4] Raney® Nickel is a common and effective catalyst for this transformation. This method avoids the use of pyrophoric metal hydrides but typically requires specialized hydrogenation equipment to handle hydrogen gas under pressure. To enhance selectivity for the primary amine and suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of a base like potassium hydroxide or ammonia.[8]

Causality and Control: The imine intermediate formed during nitrile reduction can react with the primary amine product to form secondary amines.[9] Using an alcoholic solvent containing a base (e.g., ethanolic ammonia or KOH in 2-propanol) helps to suppress this side reaction, favoring the formation of the desired primary amine.[8]

Experimental Protocol (Raney® Nickel Hydrogenation):

-

Catalyst Preparation: Commercially available Raney® Nickel is typically supplied as a slurry in water. It must be washed several times with the reaction solvent (e.g., anhydrous ethanol) to remove water before use.

-

Setup: A hydrogenation vessel (e.g., a Parr shaker apparatus) is charged with 4-Bromo-2-chlorobenzonitrile (1.0 eq.), the reaction solvent (e.g., ethanol), and the washed Raney® Nickel catalyst (approx. 10-20% by weight). For improved selectivity, the solvent can be saturated with ammonia gas or contain a base like potassium hydroxide (2% w/v).[8]

-

Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is agitated (shaken or stirred) at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases.

-

Isolation: The reaction vessel is depressurized and purged with nitrogen. The catalyst is carefully removed by filtration through Celite®. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent during filtration and handling.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude (4-Bromo-2-chlorophenyl)methanamine free base.

Comparative Data for Reduction Methods

| Parameter | Method A: LiAlH₄ Reduction | Method B: Catalytic Hydrogenation (Raney® Ni) |

| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) | Hydrogen Gas (H₂) |

| Catalyst | None | Raney® Nickel |

| Solvent | Anhydrous Ether or THF | Ethanol, Methanol, 2-Propanol |

| Temperature | 0 °C to Room Temperature | Room Temperature to ~50 °C |

| Pressure | Atmospheric | Elevated (50-100 psi) |

| Key Advantages | High reactivity, rapid conversion, standard lab equipment. | High atom economy, lower cost at scale, catalyst is recyclable.[9] |

| Key Disadvantages | Pyrophoric reagent, requires strict anhydrous conditions, generates significant waste.[5] | Requires specialized pressure equipment, catalyst can be pyrophoric, potential for side products.[8][9] |

| Typical Yield | Good to Excellent | Good to Excellent |

Part 2: Hydrochloride Salt Formation

To improve the stability and ease of handling, the synthesized free amine is converted to its hydrochloride salt. This is a straightforward acid-base reaction that typically results in the precipitation of a crystalline solid.

Experimental Protocol (Salt Formation):

-

Dissolution: The crude (4-Bromo-2-chlorophenyl)methanamine free base is dissolved in a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.

-

Acidification: The solution is cooled in an ice bath. A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) is added dropwise with stirring until the solution becomes acidic (test with pH paper).

-

Precipitation: The hydrochloride salt will typically precipitate as a white or off-white solid. Stirring is continued for 30-60 minutes in the ice bath to ensure complete precipitation.

-

Isolation: The solid product is collected by vacuum filtration.

-

Purification: The collected solid is washed with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities and then dried under vacuum to yield the final this compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving the reduction of 4-Bromo-2-chlorobenzonitrile followed by acidification. The choice between a potent hydride reducing agent like LiAlH₄ and a catalytic hydrogenation approach using Raney® Nickel allows for flexibility based on laboratory scale, available equipment, and safety considerations. Both pathways, when executed with care, provide high yields of this valuable synthetic intermediate. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to successfully and safely perform this synthesis.

References

- 1. (3-Bromo-4-chlorophenyl)methanamine hydrochloride [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

physicochemical properties of (4-Bromo-2-chlorophenyl)methanamine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted benzylamine derivative of significant interest as a building block in medicinal chemistry and synthetic organic chemistry. Its halogenated phenyl ring and reactive primary amine moiety make it a versatile precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in reaction optimization, formulation development, quality control, and regulatory compliance. This guide provides a comprehensive analysis of the structural, physical, and spectroscopic characteristics of this compound, grounded in established analytical principles and methodologies. We will explore not only the known and predicted properties but also the causality behind the experimental techniques required for their robust characterization.

Introduction: The Significance of Substituted Benzylamines

Substituted benzylamines are a cornerstone structural motif in modern pharmacology. The benzene ring provides a scaffold for introducing various functional groups that can modulate a molecule's steric and electronic properties, thereby influencing its interaction with biological targets. The methanamine group offers a key site for further chemical modification and often serves as a critical pharmacophore for interacting with receptors and enzymes. The specific halogenation pattern of this compound—containing both bromine and chlorine—is particularly noteworthy. Halogen atoms can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity through halogen bonding, making this a valuable intermediate for drug discovery programs targeting novel biological space.[1] This guide serves as a senior application scientist's perspective on characterizing such a crucial intermediate.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. For this compound, this begins with its precise molecular structure and associated identifiers.

The structure consists of a benzylamine core where the phenyl ring is substituted with a bromine atom at position 4 and a chlorine atom at position 2. The amine is protonated to form the hydrochloride salt, which enhances its stability and crystallinity, making it easier to handle as a solid powder.[2]

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 874482-96-9 | [2][3] |

| Molecular Formula | C₇H₈BrCl₂N | [3][4][5] |

| Molecular Weight | 256.96 g/mol | |

| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)CN.Cl | [6] |

| InChI Key | IDCCCALUDZWGIS-UHFFFAOYSA-N (for free base) | [7] |

Core Physicochemical Properties: A Quantitative Overview

The macroscopic properties of a compound are a direct consequence of its molecular structure. These properties govern its behavior in both chemical reactions and biological systems.

| Property | Value / Description | Rationale & Experimental Insight |

| Appearance | White to off-white crystalline powder. | The ionic nature of the hydrochloride salt favors the formation of a stable crystal lattice, resulting in a solid appearance at room temperature.[2] Visual inspection is the first, simplest analytical check. |

| Melting Point | Data not available in cited literature. Expected to be >200°C. | The melting point is a critical indicator of purity. For ionic salts like this, a high melting point is expected due to strong electrostatic forces in the crystal lattice. The related, non-salt compound 4'-Bromo-2'-chloroacetanilide melts at 151-157°C.[8][9] The salt form will be significantly higher. Experimental Protocol: See Section 3.1. |

| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents. | The hydrochloride salt introduces ionic character, drastically increasing polarity and promoting solubility in polar solvents capable of solvating the ions. The related 4-Bromobenzylamine hydrochloride is soluble in water.[10] Experimental Protocol: See Section 3.2. |

| pKa | Data not available in cited literature. Predicted pKa of the conjugate acid (R-NH₃⁺) is ~8.5-9.5. | The electron-withdrawing effects of the chloro and bromo substituents will slightly decrease the basicity of the amine compared to unsubstituted benzylamine (pKa ~9.34), but it remains a basic compound. The pKa of the ammonium ion is crucial for understanding its ionization state at physiological pH. Experimental Protocol: See Section 3.3. |

| LogP (Partition Coeff.) | XlogP (predicted for free base): 2.4 | This value indicates moderate lipophilicity for the free base form.[7] It suggests the compound, once deprotonated, can readily cross cell membranes. The LogD (distribution coefficient) at a given pH would be a more relevant parameter for drug development and can be calculated from the LogP and pKa. |

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining thermal transitions. It provides a highly accurate melting point and can also reveal information about purity, polymorphism, and decomposition.

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). A common temperature range would be from 25°C to 300°C.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area corresponds to the heat of fusion. A sharp, single peak indicates high purity.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is a reliable technique for determining a compound's intrinsic solubility.

-

System Preparation: Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC (see Section 5.1).

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Protocol: pKa Determination by Potentiometric Titration

This method directly measures the change in pH as a function of added titrant to determine the acid dissociation constant.

-

Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode in the solution.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the amine hydrochloride has been neutralized to the free amine). This point can be precisely determined from the first derivative of the titration curve.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying functional groups.

Caption: Workflow for complete structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic pattern of the compound. Given the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), the isotopic distribution pattern is highly characteristic.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile/water.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

Detection: Analyze the ions using a TOF mass analyzer, which provides high mass accuracy.

-

Data Analysis: Verify the molecular weight from the observed m/z of the protonated molecular ion. Critically, compare the observed isotopic pattern with the theoretical pattern for C₇H₇BrClN to confirm the elemental composition. The unique pattern from the two chlorine and one bromine atoms provides definitive confirmation.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms.

-

¹H NMR (Predicted):

-

Aromatic Protons (3H): Expected in the δ 7.0-8.0 ppm region. The substitution pattern will lead to a complex splitting pattern (e.g., a singlet or narrow doublet for the proton between the Cl and CH₂NH₃⁺ groups, and two doublets for the other two protons).

-

Methylene Protons (-CH₂-): Expected as a singlet or broad singlet around δ 4.0-4.5 ppm, shifted downfield by the adjacent aromatic ring and the ammonium group.

-

Amine Protons (-NH₃⁺): A broad singlet, typically around δ 8.0-9.0 ppm, whose position is highly dependent on solvent and concentration. The signal may exchange with water in the solvent.

-

-

¹³C NMR (Predicted):

-

Aromatic Carbons (6C): Expected in the δ 120-145 ppm range. Carbons directly attached to halogens will show characteristic shifts.

-

Methylene Carbon (-CH₂-): Expected around δ 40-50 ppm.

-

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. DMSO-d₆ is often preferred for hydrochloride salts as it allows observation of the NH protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.

-

Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.

-

Predicted Characteristic Absorptions:

-

N-H Stretch (R-NH₃⁺): Broad absorption in the 2800-3200 cm⁻¹ range due to the ammonium salt.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ "fingerprint" region.

-

C-N Stretch: In the 1000-1200 cm⁻¹ range.

-

C-Cl Stretch: Strong absorption around 700-800 cm⁻¹.

-

C-Br Stretch: Absorption in the 500-650 cm⁻¹ range.

-

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain the sample spectrum.

-

Data Analysis: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Analyze the positions and shapes of the absorption bands to confirm the presence of the key functional groups.[12][13]

Analytical Methodologies for Purity and Quantification

Ensuring the purity of a chemical intermediate is critical for the success of subsequent synthetic steps and for meeting regulatory standards in drug development.

Caption: A self-validating HPLC workflow for purity determination.

Protocol: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse method for assessing the purity of non-volatile organic compounds. It separates the main component from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[14]

-

Chromatographic System:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides excellent retention for moderately nonpolar compounds like this benzylamine derivative.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid acts as an ion-pairing agent, improving the peak shape of the basic amine.

-

Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

-

Detector: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 220 or 254 nm).

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Gradient Program: A typical gradient might be: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. This ensures elution of both polar and nonpolar impurities.

-

-

Sample Preparation:

-

Accurately prepare a stock solution of the sample in a 50:50 mixture of water and acetonitrile at a concentration of ~1 mg/mL.

-

Dilute this stock to a working concentration of ~0.1 mg/mL for injection.

-

-

System Suitability Test (SST): Before running samples, perform replicate injections of a standard solution. Key SST parameters include:

-

Tailing Factor: Should be between 0.8 and 1.5 for the main peak.

-

Theoretical Plates: Should be >2000.

-

Reproducibility (%RSD): The relative standard deviation of peak area and retention time for replicate injections should be <2.0%. This validates that the system is performing correctly before sample analysis begins.

-

-

Data Analysis:

-

Inject the sample solution and record the chromatogram.

-

Integrate all peaks detected.

-

Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Conclusion

This compound is a key chemical intermediate whose utility is unlocked through a detailed understanding of its physicochemical properties. This guide has established its chemical identity and outlined a comprehensive, multi-technique approach for its characterization. From fundamental properties like melting point and solubility to detailed structural information from spectroscopy and robust purity assessment by HPLC, each parameter provides a critical piece of the puzzle. The protocols described herein represent industry-standard, self-validating systems that ensure data integrity and reliability. For any scientist working with this compound, applying these principles is not merely a procedural step but a fundamental requirement for achieving reproducible and meaningful results in research and development.

References

- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 3. This compound | 874482-96-9 [sigmaaldrich.com]

- 4. (3-Bromo-4-chlorophenyl)methanamine hydrochloride Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5 [sigmaaldrich.com]

- 6. 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - (4-bromo-2-chlorophenyl)methanamine (C7H7BrClN) [pubchemlite.lcsb.uni.lu]

- 8. 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 4-BROMO-2-CHLOROACETANILIDE | 3460-23-9 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. iosrjournals.org [iosrjournals.org]

A Comprehensive Technical Guide to (4-Bromo-2-chlorophenyl)methanamine hydrochloride: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 874482-96-9

Introduction

(4-Bromo-2-chlorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that has emerged as a critical intermediate in the synthesis of complex pharmaceutical compounds. Its unique structural features, including the presence of bromine and chlorine atoms on the phenyl ring, provide medicinal chemists with a versatile scaffold for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the synthesis of the blockbuster anti-diabetic drug, Dapagliflozin.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.[2]

| Property | Value | Source(s) |

| CAS Number | 874482-96-9 | [1][3][4][5] |

| Molecular Formula | C₇H₈BrCl₂N | [3] |

| Molecular Weight | 256.96 g/mol | [5] |

| Appearance | White powder | [1] |

| Purity | ≥99% | [1] |

| Storage | Sealed and preserved in a cool, dry place | [1] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through the reductive amination of 4-bromo-2-chlorobenzaldehyde. This widely used reaction in medicinal chemistry involves the formation of an imine intermediate from the aldehyde and an amine source, followed by its reduction to the corresponding amine.[6][7]

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

4-Bromo-2-chlorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, dioxane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Imine Formation: Dissolve 4-bromo-2-chlorobenzaldehyde in methanol. Add a solution of ammonium chloride in water or methanolic ammonia. The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once the imine formation is complete, the reaction mixture is cooled in an ice bath. Sodium borohydride is added portion-wise, maintaining the temperature below 10 °C. The reaction is allowed to warm to room temperature and stirred until the reduction is complete, as indicated by TLC.

-

Work-up: The reaction is quenched by the careful addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude (4-Bromo-2-chlorophenyl)methanamine.

-

Salt Formation: The crude amine is dissolved in a suitable anhydrous solvent like diethyl ether. A solution of hydrochloric acid in the same or another appropriate solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Application in Pharmaceutical Synthesis: The Case of Dapagliflozin

This compound serves as a crucial building block in the synthesis of Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[2][3] The synthesis of Dapagliflozin involves the coupling of a glucose derivative with a diarylmethane moiety, for which (4-Bromo-2-chlorophenyl)methanamine is a precursor.

A key intermediate in the synthesis of Dapagliflozin is 5-bromo-2-chloro-4'-ethoxydiphenylmethane.[3][9][10] The synthesis of this intermediate can be achieved through a pathway originating from precursors related to (4-Bromo-2-chlorophenyl)methanamine.

Caption: Synthetic pathway from this compound to Dapagliflozin.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not widely published, predicted data can be inferred from the analysis of similar compounds.[11]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the bromine and chlorine substituents. A singlet corresponding to the benzylic methylene protons (CH₂) would likely appear in the range of 4.0-4.5 ppm. The protons of the ammonium group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the seven carbon atoms of the benzylamine core. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the halogen substituents.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, (4-Bromo-2-chlorophenyl)methanamine. The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine and one chlorine atom.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][12]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention.[10]

It is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.[6][7][9][13]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, most notably as a precursor in the synthesis of the anti-diabetic drug Dapagliflozin. Its synthesis via reductive amination provides a reliable route to this important building block. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists involved in drug discovery and development.

References

- 1. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 2. 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride | 2031260-70-3 | Benchchem [benchchem.com]

- 3. This compound | 874482-96-9 [sigmaaldrich.com]

- 4. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. chembk.com [chembk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cpachem.com [cpachem.com]

- 11. PubChemLite - (4-bromo-2-chlorophenyl)methanamine (C7H7BrClN) [pubchemlite.lcsb.uni.lu]

- 12. 4-Bromobenzylamine hydrochloride | C7H9BrClN | CID 2724096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Molecular Structure of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-2-chlorophenyl)methanamine hydrochloride is a halogenated benzylamine derivative that serves as a valuable intermediate in synthetic organic chemistry, particularly in the fields of pharmaceutical and agrochemical research. Its bifunctional nature, possessing both a reactive aromatic halide system and a primary amine, allows for diverse chemical transformations. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key synthetic considerations. Drawing upon spectroscopic data from closely related analogues and established chemical principles, we present a detailed analysis to support its application in complex molecule synthesis. This document is intended to be a practical resource for researchers, offering insights into the rational design of synthetic routes and the interpretation of analytical data related to this compound and its derivatives.

Introduction: A Versatile Building Block

Halogenated aromatic compounds are fundamental building blocks in the synthesis of a wide array of biologically active molecules. The specific placement of halogen atoms on an aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity to biological targets, and membrane permeability. This compound, with its distinct substitution pattern of a bromine and a chlorine atom on the phenyl ring, presents a unique platform for medicinal chemistry exploration.

The primary amine functionality provides a key reactive handle for the introduction of various pharmacophores through amide bond formation, reductive amination, or other nitrogen-based coupling reactions. The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating easier handling and purification compared to the free base.[1] This guide will delve into the structural intricacies of this molecule, providing a robust foundation for its strategic implementation in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzylamine core with a bromine atom at the C4 position and a chlorine atom at the C2 position of the benzene ring. The amine group is protonated to form the hydrochloride salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 874482-96-9 | --INVALID-LINK-- |

| Molecular Formula | C₇H₈BrCl₂N | --INVALID-LINK--[1] |

| Molecular Weight | 256.95 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Soluble in water, methanol, and DMSO (predicted) | General chemical knowledge |

Structural Visualization

The 2D and 3D structures of the cation of (4-Bromo-2-chlorophenyl)methanamine are depicted below. The hydrochloride salt is formed by the association of a chloride ion with the protonated aminomethyl group.

Caption: 2D structure of the (4-Bromo-2-chlorophenyl)methanammonium cation.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic and amine protons. The aromatic region will be complex due to the dissymmetric substitution pattern.

-

Aromatic Protons (δ 7.0-8.0 ppm): Three protons on the aromatic ring will likely appear as a set of multiplets. The proton at C6 will be a doublet, coupled to the proton at C5. The proton at C5 will be a doublet of doublets, coupled to the protons at C6 and C3. The proton at C3 will be a doublet, coupled to the proton at C5.

-

Benzylic Protons (δ ~4.0 ppm): The two protons of the methylene group (CH₂) adjacent to the aromatic ring are expected to appear as a singlet.

-

Amine Protons (δ ~8.5-9.5 ppm): The three protons of the ammonium group (NH₃⁺) will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the six carbons of the aromatic ring. The carbons attached to the bromine and chlorine atoms (C4 and C2) will have their chemical shifts influenced by the electron-withdrawing and anisotropic effects of the halogens. The carbon attached to the aminomethyl group (C1) will also be distinguishable.

-

Benzylic Carbon (δ ~45 ppm): The carbon of the methylene group (CH₂) is expected to appear in this region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching (3200-2800 cm⁻¹): A broad and strong absorption band is expected in this region, characteristic of the ammonium salt.

-

C-H Aromatic Stretching (3100-3000 cm⁻¹): Sharp, medium-intensity bands are expected in this region.

-

C=C Aromatic Stretching (1600-1450 cm⁻¹): Several medium to strong absorption bands are characteristic of the benzene ring.

-

C-N Stretching (1250-1020 cm⁻¹): A medium-intensity band is expected in this region.

-

C-Cl Stretching (800-600 cm⁻¹): A strong band is expected in this region.

-

C-Br Stretching (690-515 cm⁻¹): A strong band is expected in this region.

Mass Spectrometry

Mass spectrometry of the free base, (4-Bromo-2-chlorophenyl)methanamine, is predicted to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).[2] The fragmentation pattern would likely involve the loss of the amino group and cleavage of the benzylic C-C bond.

Synthesis and Reaction Chemistry

The synthesis of this compound typically proceeds through a two-step process starting from a commercially available precursor. The choice of synthetic route is guided by factors such as starting material availability, scalability, and desired purity.

Proposed Synthetic Workflow

A common and efficient method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile.

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Catalytic Hydrogenation of 4-Bromo-2-chlorobenzonitrile

This protocol is a generalized procedure based on established methods for the reduction of aryl nitriles.[3] Self-validation of this protocol in a laboratory setting is crucial before implementation.

Step 1: Preparation of the Reaction Mixture

-

To a high-pressure hydrogenation vessel, add 4-bromo-2-chlorobenzonitrile (1.0 eq).

-

Add a suitable solvent, such as methanol or ethanol.

-

Carefully add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.

Causality: The choice of a noble metal catalyst like Palladium is crucial for efficient reduction of the nitrile group to a primary amine under hydrogen pressure. Raney Nickel is a more cost-effective alternative, though it may require higher pressures and temperatures. The solvent should be inert to the reaction conditions and capable of dissolving the starting material.

Step 2: Hydrogenation

-

Seal the reaction vessel and purge with an inert gas, such as nitrogen or argon, to remove any oxygen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

Trustworthiness: The reaction should be monitored to prevent over-reduction or side reactions. The complete consumption of the starting material is a key indicator of reaction completion.

Step 3: Work-up and Isolation of the Free Base

-

Carefully vent the hydrogen gas from the reaction vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude (4-Bromo-2-chlorophenyl)methanamine.

-

The crude product can be purified by column chromatography or distillation if necessary.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Authoritative Grounding: The formation of the hydrochloride salt is a standard acid-base reaction that improves the stability and handling of the amine product.

Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features are often incorporated into lead compounds in various drug discovery programs.

Role as a Pharmaceutical Intermediate

The presence of the bromo and chloro substituents allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the construction of diverse molecular scaffolds. The primary amine serves as a crucial point for linking to other molecular fragments to build larger, more complex drug candidates.

For instance, related halogenated benzylamines are key components in the synthesis of compounds targeting central nervous system (CNS) disorders, acting as ligands for serotonin and dopamine receptors.[1] The specific halogenation pattern of (4-bromo-2-chlorophenyl)methanamine can be exploited to fine-tune the electronic and steric properties of the final molecule, thereby optimizing its biological activity and pharmacokinetic profile.

Logical Relationship in Drug Design

Caption: The logical progression from a key intermediate to a drug candidate.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its well-defined molecular structure, characterized by a unique halogenation pattern and a reactive amine functionality, offers a versatile platform for chemical exploration. This guide has provided a comprehensive overview of its properties, predicted spectroscopic characteristics, a plausible synthetic route, and its role in drug discovery. By understanding the fundamental aspects of this molecule, researchers can better leverage its potential in the design and synthesis of next-generation bioactive compounds.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. (4-Bromo-2-chlorophenyl)methanamine hydrochloride, a halogenated benzylamine derivative, represents a key intermediate with significant potential for the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern—a bromine atom at the 4-position and a chlorine atom at the 2-position of the phenyl ring—offers medicinal chemists a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic properties. The presence of these two distinct halogens allows for selective and differential reactivity, making it an invaluable scaffold for creating complex molecular architectures, particularly in the realm of central nervous system (CNS) drug discovery.[1][2]

This technical guide provides an in-depth exploration of the potential research applications of this compound. We will delve into its synthesis, physicochemical properties, and, most importantly, its strategic utility in the generation of compound libraries for high-throughput screening and the development of targeted therapeutics, with a particular focus on serotonin receptor modulators.

Physicochemical Properties and Synthesis

The hydrochloride salt of (4-Bromo-2-chlorophenyl)methanamine enhances its stability and solubility, facilitating its use in a variety of synthetic protocols.[3] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 874482-96-9 | [3] |

| Molecular Formula | C₇H₈BrCl₂N | |

| Molecular Weight | 256.96 g/mol |

The synthesis of this compound is most efficiently achieved through the reduction of the corresponding benzonitrile. This transformation is a cornerstone of amine synthesis in medicinal chemistry.

Synthetic Pathway Overview

The primary route to (4-Bromo-2-chlorophenyl)methanamine involves the catalytic hydrogenation of 4-bromo-2-chlorobenzonitrile. This precursor is synthesized from commercially available starting materials. The nitrile group is readily reduced to a primary amine, which is then converted to its hydrochloride salt for improved handling and stability.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation of 4-Bromo-2-chlorobenzonitrile

This protocol is adapted from established procedures for the reduction of halogenated benzonitriles.[4]

-

Catalyst Preparation: In a suitable pressure vessel, suspend 4-bromo-2-chlorobenzonitrile (1.0 eq) in an appropriate solvent such as ethanol or tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or a Raney Nickel catalyst (5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the reaction solvent.

-

Isolation of the Free Amine: Concentrate the filtrate under reduced pressure to yield the crude (4-Bromo-2-chlorophenyl)methanamine. The product can be purified by column chromatography if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Final Product: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound as a stable solid.

Core Research Application: A Scaffold for CNS-Active Compound Libraries

The structural features of this compound make it an ideal building block for the synthesis of compound libraries targeting the central nervous system.[5][6][7] The di-halogenated phenyl ring allows for the exploration of structure-activity relationships (SAR) by systematically modifying the bromine and chlorine substituents through various cross-coupling reactions. The primary amine serves as a versatile handle for introducing a wide range of functional groups and building diverse molecular scaffolds.

Application in Serotonin (5-HT) Receptor Modulator Synthesis

Serotonin receptors are a major class of drug targets for a wide range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[8][9] The synthesis of novel and selective 5-HT receptor ligands is a key area of research in medicinal chemistry. This compound can serve as a crucial starting material for the synthesis of potent 5-HT receptor modulators.

The general strategy involves the N-alkylation or N-acylation of the primary amine, followed by diversification of the aromatic ring through palladium-catalyzed cross-coupling reactions at the bromine position.

Caption: Strategy for generating a diverse library of 5-HT receptor modulators.

Proposed Workflow for Parallel Synthesis of a Focused Library

Parallel synthesis is a powerful tool for rapidly generating a multitude of analogs for SAR studies.[10]

-

Scaffold Preparation: Synthesize the N-Boc protected (4-Bromo-2-chlorophenyl)methanamine on a gram scale to serve as the common intermediate.

-

Reaction Array Setup: In a 96-well reaction block, dispense the N-Boc protected intermediate into each well.

-

Diversification via Suzuki Coupling: To each well, add a unique boronic acid or boronate ester from a pre-selected library, along with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

-

Reaction and Work-up: Seal the reaction block and heat to the desired temperature. After the reaction is complete, perform a parallel work-up, which can be automated, to remove the catalyst and reagents.

-

Deprotection and Derivatization: Remove the Boc protecting group under acidic conditions in parallel. The resulting array of primary amines can be further derivatized by reaction with a library of carboxylic acids (amide formation) or aldehydes/ketones (reductive amination).

-

Purification and Analysis: Purify the final compounds using high-throughput purification techniques like mass-directed preparative HPLC. Analyze the purity and confirm the identity of each compound in the library by LC-MS.

This approach allows for the systematic exploration of the chemical space around the (4-Bromo-2-chlorophenyl)methanamine scaffold, leading to the identification of potent and selective 5-HT receptor modulators.

Future Directions and Conclusion

The utility of this compound extends beyond 5-HT receptor modulators. Its potential as a precursor for other CNS targets, such as dopamine and norepinephrine receptor ligands, warrants further investigation.[10] The distinct electronic and steric properties imparted by the bromo and chloro substituents can be leveraged to achieve desired selectivity profiles against various receptor subtypes.

References

- 1. Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academicworks.cuny.edu [academicworks.cuny.edu]

- 9. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine/serotonin receptor ligands. Part IV [1]: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to (4-Bromo-2-chlorophenyl)methanamine Hydrochloride: An In-depth Technical Analysis

Introduction

(4-Bromo-2-chlorophenyl)methanamine hydrochloride is a substituted benzylamine derivative with significant potential in synthetic chemistry and drug discovery. Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a comprehensive analysis of the spectral data for this compound, offering researchers, scientists, and drug development professionals a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The insights herein are grounded in fundamental spectroscopic principles and aim to facilitate the unambiguous identification and characterization of this important chemical entity.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a crucial aspect for many biological and chemical applications. The following sections will delve into the theoretical underpinnings and practical interpretation of the spectral data expected for this molecule, providing a robust framework for its analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectral data. This compound consists of a disubstituted benzene ring with a bromine atom at the 4-position and a chlorine atom at the 2-position. A methanamine hydrochloride group (-CH₂NH₃⁺Cl⁻) is attached to the 1-position of the ring.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative signals. Aromatic compounds exhibit characteristic signals in specific regions of the NMR spectrum, with the chemical shifts of the aromatic protons and carbons being highly sensitive to the nature and position of the substituents on the ring.[1]

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the benzylic methylene protons. The protons of the ammonium group often appear as a broad signal and may exchange with deuterium in D₂O, leading to their disappearance from the spectrum.[2][3]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 - 7.8 | d | 1H | Ar-H | This proton is ortho to the bromine and meta to the chlorine and methanamine groups. The electron-withdrawing nature of the halogens will deshield this proton, shifting it downfield. |

| ~ 7.4 - 7.6 | dd | 1H | Ar-H | This proton is ortho to the chlorine and meta to the bromine and methanamine groups. It will experience deshielding from both halogens. |

| ~ 7.2 - 7.4 | d | 1H | Ar-H | This proton is ortho to the methanamine group and meta to the bromine and chlorine atoms. |

| ~ 4.1 - 4.3 | s | 2H | -CH₂ -NH₃⁺ | The benzylic protons are adjacent to the electron-withdrawing ammonium group and the aromatic ring, causing a downfield shift. |

| Broad | s | 3H | -CH₂-NH₃ ⁺ | The protons on the nitrogen are typically broad due to quadrupolar relaxation and exchange. This signal will disappear upon D₂O exchange. |

Expertise & Experience in Interpretation: The prediction of the aromatic region's splitting patterns (doublet, doublet of doublets) is based on the expected ortho and meta coupling constants.[4][5] The exact chemical shifts are estimates and can be influenced by the solvent used for analysis. The broadness of the NH₃⁺ signal is a classic indicator of protons attached to a nitrogen atom.[2]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Aromatic carbons typically resonate in the 110-150 ppm range.[1]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138 - 142 | Ar-C -CH₂NH₃⁺ | The carbon bearing the methanamine group. |

| ~ 133 - 137 | Ar-C -Cl | The carbon attached to the chlorine atom, deshielded by the electronegative halogen. |

| ~ 130 - 134 | Ar-CH | Aromatic methine carbon. |

| ~ 128 - 132 | Ar-CH | Aromatic methine carbon. |

| ~ 125 - 129 | Ar-CH | Aromatic methine carbon. |

| ~ 120 - 124 | Ar-C -Br | The carbon attached to the bromine atom. |

| ~ 43 - 47 | -CH₂ -NH₃⁺ | The benzylic carbon, shifted downfield due to the adjacent nitrogen and aromatic ring. |

Authoritative Grounding: The predicted chemical shifts are based on established substituent effects on aromatic carbon chemical shifts. The presence of electron-withdrawing halogens generally leads to a downfield shift for the directly attached carbons.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. To confirm the NH₃⁺ peak, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key functional groups are the primary amine hydrochloride, the aromatic ring, and the C-Cl and C-Br bonds.

Predicted IR Data and Interpretation

The IR spectrum will be characterized by several key absorption bands.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200 - 2800 | Strong, Broad | N-H stretch | This broad envelope is characteristic of the N-H stretching vibrations in a primary amine salt (R-NH₃⁺).[6] |

| ~ 1600 - 1550 | Medium | N-H bend | The asymmetric and symmetric bending vibrations of the NH₃⁺ group appear in this region.[6] |

| ~ 1600, 1475 | Medium to Weak | C=C stretch | These absorptions are characteristic of aromatic ring stretching vibrations. |

| ~ 1100 - 1000 | Medium | C-N stretch | The stretching vibration of the carbon-nitrogen bond. |

| ~ 850 - 800 | Strong | C-H out-of-plane bend | The substitution pattern on the benzene ring influences the position of these bands. |

| ~ 750 - 700 | Strong | C-Cl stretch | The carbon-chlorine stretching vibration. |

| ~ 600 - 500 | Medium | C-Br stretch | The carbon-bromine stretching vibration. |

Expertise & Experience in Interpretation: The most prominent and diagnostic feature in the IR spectrum of an amine hydrochloride is the very broad and strong absorption in the high-frequency region due to N-H stretching.[2][6] This often overlaps with C-H stretching vibrations. The presence of sharp peaks for aromatic C=C stretching helps to confirm the aromatic nature of the compound.[7][8]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded first and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that can analyze the protonated molecule.

Predicted MS Data and Interpretation

The mass spectrum is expected to show the molecular ion peak corresponding to the free amine, [M+H]⁺, as the hydrochloride salt will dissociate in the ESI source. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying fragments containing these atoms.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z (mass-to-charge ratio) | Relative Abundance | Assignment | Rationale |

| 220/222/224 | High | [M+H]⁺ | The protonated molecular ion of the free amine. The isotopic pattern will be characteristic of one bromine and one chlorine atom. |

| 203/205/207 | Moderate | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecular ion is a common fragmentation pathway for primary amines.[9][10][11] |

| 124/126 | Low | [C₇H₅Cl]⁺ | Further fragmentation involving the loss of bromine. |

| 90 | Low | [C₇H₆]⁺ | Tropylium ion, a common fragment in the mass spectra of benzyl compounds. |

Trustworthiness of Protocols: The fragmentation of protonated benzylamines has been extensively studied.[9][10][11][12] The initial loss of ammonia to form a stable benzylic carbocation is a well-established and reliable fragmentation pathway that can be expected for this molecule.[9][11]

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed isotopic patterns with the theoretical patterns for bromine and chlorine-containing fragments.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The predicted NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable reference for researchers in the fields of synthetic chemistry and drug development. By understanding the characteristic spectral features of this molecule, scientists can confidently verify its structure and purity, ensuring the integrity of their research and development endeavors. The provided experimental protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.

References

- 1. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 11. researchgate.net [researchgate.net]

- 12. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-chlorophenyl)methanamine and its hydrochloride salt are valuable intermediates in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. The specific arrangement of the bromo and chloro substituents on the phenyl ring, combined with the reactive aminomethyl group, provides a versatile scaffold for molecular elaboration. This guide offers a detailed exploration of the primary synthetic routes to (4-bromo-2-chlorophenyl)methanamine hydrochloride, with a focus on the selection of starting materials and the underlying chemical principles that govern the transformations. We will delve into field-proven protocols, compare different methodologies, and provide the necessary technical insights for successful and reproducible synthesis.

Strategic Approaches to the Synthesis of (4-Bromo-2-chlorophenyl)methanamine

The synthesis of (4-bromo-2-chlorophenyl)methanamine fundamentally involves the introduction of an aminomethyl group (-CH₂NH₂) onto a 4-bromo-2-chlorobenzene core. The primary disconnection strategies lead to two main classes of starting materials: those that already contain a one-carbon substituent at the desired position, which is then converted to the aminomethyl group, and those that require the introduction of this one-carbon unit. The most common and practical starting materials are 4-bromo-2-chlorobenzonitrile and 4-bromo-2-chlorobenzaldehyde.

A comparative overview of the primary synthetic pathways is presented below:

| Starting Material | Key Transformation | Common Reagents | Advantages | Disadvantages |

| 4-Bromo-2-chlorobenzonitrile | Nitrile Reduction | LiAlH₄, Raney Ni/H₂, Pd/C/H₂ | High yields, direct conversion. | LiAlH₄ is hazardous on a large scale; catalytic hydrogenation may require high pressure. |

| 4-Bromo-2-chlorobenzaldehyde | Reductive Amination | NH₃/H₂ with catalyst, NaBH₄/NH₄OAc | Milder conditions for borohydride reagents, one-pot procedures are common.[1][2] | Catalytic routes may require optimization; over-alkylation can be a side reaction. |

Route 1: Synthesis via Reduction of 4-Bromo-2-chlorobenzonitrile

This is arguably the most direct route to the target amine. The nitrile group of 4-bromo-2-chlorobenzonitrile is a versatile precursor that can be efficiently reduced to a primary amine.[3]

Diagram of Synthetic Workflow: Nitrile Reduction

Caption: Workflow for the synthesis of (4-Bromo-2-chlorophenyl)methanamine HCl from 4-bromo-2-chlorobenzonitrile.

Sourcing the Starting Material: Synthesis of 4-Bromo-2-chlorobenzonitrile

The commercial availability of 4-bromo-2-chlorobenzonitrile is widespread, making it a convenient starting point.[3] However, for cases where it needs to be synthesized in-house, two primary methods are employed:

-

From 2-Chlorotoluene: This involves a two-step process starting with the bromination of 2-chlorotoluene to yield 4-bromo-2-chlorotoluene, followed by conversion of the methyl group to a nitrile, often via a Sandmeyer-type reaction after transformation to the corresponding benzyl halide and then to an amine.[4]

-

Via Sandmeyer Reaction: A more direct approach is the Sandmeyer reaction starting from 4-amino-2-chlorobenzonitrile.[5][6] The amino group is diazotized with a nitrite source in the presence of a strong acid, and the resulting diazonium salt is then treated with a copper(I) bromide solution to introduce the bromo substituent.[7][8]

-

Diazotization: 4-Amino-2-chlorobenzonitrile (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Bromination: In a separate flask, copper(I) bromide (1.2 equivalents) is dissolved in concentrated hydrochloric acid, and this solution is also cooled to 0-5 °C. The cold diazonium salt solution is then added slowly to the copper(I) bromide solution with vigorous stirring.

-

Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. It is then poured into ice water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford 4-bromo-2-chlorobenzonitrile.

Reduction Methodologies for 4-Bromo-2-chlorobenzonitrile

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[9][10][11] The reaction proceeds via nucleophilic attack of hydride ions on the nitrile carbon.

-

A suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen) and cooled to 0 °C.

-